An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and established synthetic methodologies to present a predictive yet scientifically grounded resource. The document includes detailed hypothetical experimental protocols, tabulated summaries of predicted quantitative data, and visualizations of the proposed synthetic workflow. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar bithiophene derivatives in fields such as medicinal chemistry and materials science.
Introduction
Bithiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in various scientific disciplines. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1][2][3]. Furthermore, the incorporation of functional groups such as amines and carboxylic esters onto the bithiophene scaffold can impart specific biological activities, making them attractive scaffolds in drug discovery[4][5][6]. The specific isomer, 2,3'-bithiophene, offers a unique connectivity that can influence the electronic and steric properties of the resulting molecule compared to the more commonly studied 2,2'-bithiophene. This guide focuses on a specific, yet largely unexplored derivative, Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate, providing a theoretical framework for its synthesis and characterization.
Proposed Synthesis
A plausible multi-step synthetic route for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is proposed, leveraging well-established organometallic cross-coupling reactions and standard functional group manipulations. The overall strategy involves the initial construction of a functionalized 2,3'-bithiophene core, followed by the introduction of the amino group via reduction of a nitro precursor.
Step 1: Stille Coupling for 2,3'-Bithiophene Core Synthesis
The initial step involves the formation of the 2,3'-bithiophene core via a Stille cross-coupling reaction. This reaction is a versatile method for creating carbon-carbon bonds between sp2-hybridized carbon atoms and is well-suited for the coupling of thiophene derivatives[7][8][9][10][11].
Reaction: Methyl 3-bromothiophene-4-carboxylate is coupled with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst.
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 3-bromothiophene-4-carboxylate (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 2,3'-bithiophene-4'-carboxylate.
Step 2: Nitration of the Bithiophene Core
The second step is the regioselective nitration of the 2,3'-bithiophene-4'-carboxylate. The electron-donating nature of the thiophene ring directs electrophilic substitution to the 5'-position of the unsubstituted thiophene ring.
Reaction: Nitration of Methyl 2,3'-bithiophene-4'-carboxylate using a mixture of nitric acid and sulfuric acid.
Experimental Protocol (Hypothetical):
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add Methyl 2,3'-bithiophene-4'-carboxylate (1.0 eq) to the cooled nitrating mixture while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation on nitrothiophenes is the use of tin(II) chloride[12].
Reaction: Reduction of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate to Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate using tin(II) chloride dihydrate.
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 5'-nitro-2,3'-bithiophene-4'-carboxylate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₉NO₂S₂ | Structural analysis |
| Molecular Weight | 239.32 g/mol | Calculation from formula |
| Appearance | Yellow to brown solid | Analogy with other aminothiophene derivatives |
| Melting Point | 150-180 °C | General range for functionalized bithiophenes |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Polarity of the molecule |
Predicted Spectroscopic Data
The predicted spectroscopic data is crucial for the characterization of the target molecule. These predictions are based on the known spectral properties of similar bithiophene and aminothiophene structures[13][14][15][16][17].
1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH₂ | 4.0 - 5.0 | br s | - |
| Thiophene-H (at C5) | 7.2 - 7.4 | d | ~4.0 |
| Thiophene-H (at C3) | 7.0 - 7.2 | d | ~4.0 |
| Thiophene-H (at C2') | 7.5 - 7.7 | d | ~5.0 |
| Thiophene-H (at C4') | 6.8 - 7.0 | d | ~5.0 |
| -OCH₃ | 3.8 - 3.9 | s | - |
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Thiophene-C (quaternary) | 120 - 150 |
| Thiophene-CH | 110 - 135 |
| -OCH₃ | 51 - 53 |
IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule[18][19][20][21].
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |
| C-H stretch (aromatic) | 3050 - 3150 | Medium to weak |
| C=O stretch (ester) | 1680 - 1710 | Strong |
| C=C stretch (thiophene) | 1400 - 1600 | Medium |
| C-N stretch (amine) | 1250 - 1350 | Medium |
| C-O stretch (ester) | 1100 - 1300 | Strong |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns[22][23].
| Fragment | Predicted m/z |
| [M]⁺ | 239 |
| [M - OCH₃]⁺ | 208 |
| [M - COOCH₃]⁺ | 180 |
Potential Applications
While specific biological or material science data for Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate is not yet available, its structural motifs suggest potential applications in several key areas.
Drug Discovery
The aminothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[6][24][25]. The presence of the amino and carboxylate groups provides handles for further chemical modification, allowing for the generation of a library of derivatives for biological screening.
Organic Electronics
Bithiophene derivatives are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics[1][2][3][26]. The 2,3'-linkage in the target molecule can lead to non-planar conformations, which can influence the solid-state packing and, consequently, the charge transport properties of materials derived from it. The amino and ester functionalities can also be used to tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of these materials.
Conclusion
Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate represents an intriguing yet underexplored heterocyclic compound with significant potential. This technical guide has outlined a plausible synthetic route based on established chemical transformations and provided a predictive analysis of its physicochemical and spectroscopic properties. The structural features of this molecule suggest promising applications in both drug discovery and materials science. It is hoped that this guide will stimulate further experimental investigation into the synthesis, characterization, and application of this and related 2,3'-bithiophene derivatives.
References
- 1. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topics (Building Blocks for Organic Semiconductor Synthesis) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum [chemicalbook.com]
- 16. ossila.com [ossila.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-ACETYL-3-AMINOTHIOPHENE(31968-33-9) IR Spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. iosrjournals.org [iosrjournals.org]
- 22. benchchem.com [benchchem.com]
- 23. 2,2'-Bithiophene [webbook.nist.gov]
- 24. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics | MDPI [mdpi.com]
